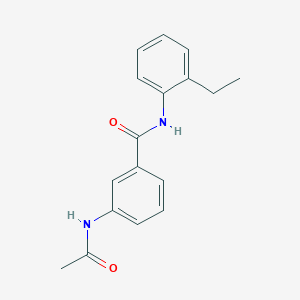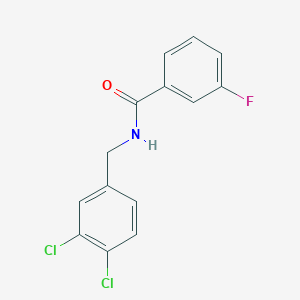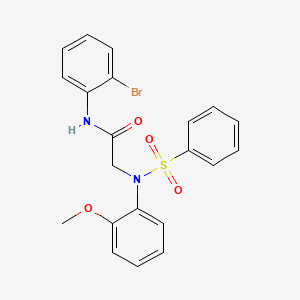![molecular formula C12H15N3O3 B5854878 N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5854878.png)
N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 311.34 g/mol. This compound is also known as Mocetinostat and is a histone deacetylase inhibitor.
Wirkmechanismus
N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide inhibits histone deacetylase enzymes, which are responsible for removing acetyl groups from histone proteins. This inhibition leads to an increase in acetylation of histone proteins, which can lead to changes in gene expression. The increased acetylation of histone proteins can also lead to changes in the structure of chromatin, which can affect gene expression.
Biochemical and Physiological Effects:
N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also has anti-inflammatory effects and has been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, it has been shown to have neuroprotective effects and has been studied as a potential treatment for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide has several advantages for lab experiments. It is a potent inhibitor of histone deacetylase enzymes and has been widely used in studies of gene expression. It is also relatively stable and has a long half-life in vivo. However, there are also limitations to its use in lab experiments. It can be toxic at high concentrations and has been shown to have off-target effects on other enzymes.
Zukünftige Richtungen
There are several future directions for research on N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide. One area of research is the development of more specific inhibitors of histone deacetylase enzymes. Another area of research is the study of the effects of N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide on other cellular processes. Additionally, there is ongoing research on the use of N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide as a potential treatment for various diseases, including cancer and neurological disorders.
In conclusion, N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of histone deacetylase enzymes and has been studied in various diseases such as cancer, inflammatory diseases, and neurological disorders. While there are advantages and limitations to its use in lab experiments, there are also several future directions for research on this compound.
Synthesemethoden
The synthesis of N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide is a complex process that involves several steps. The synthesis begins with the reaction of 4-chlorobenzoic acid with morpholine to form 4-morpholinobenzoic acid. This intermediate is then reacted with phosgene to form 4-morpholinylcarbonyl chloride. Finally, the 4-morpholinylcarbonyl chloride is reacted with N-hydroxyphthalimide to form N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide.
Wissenschaftliche Forschungsanwendungen
N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide has been widely used in scientific research due to its ability to inhibit histone deacetylase enzymes. This inhibition leads to an increase in acetylation of histone proteins, which can lead to changes in gene expression. This compound has been studied in various diseases such as cancer, inflammatory diseases, and neurological disorders.
Eigenschaften
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c13-11(10-4-2-1-3-5-10)14-18-12(16)15-6-8-17-9-7-15/h1-5H,6-9H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRKXIGHYVUSNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)ON=C(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)O/N=C(/C2=CC=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(morpholin-4-ylcarbonyl)oxy]benzenecarboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

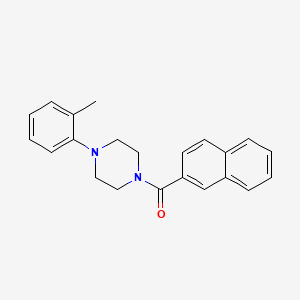
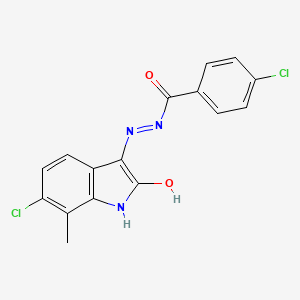
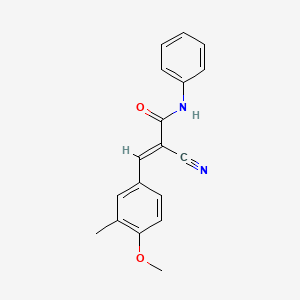
![methyl [(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetate](/img/structure/B5854821.png)
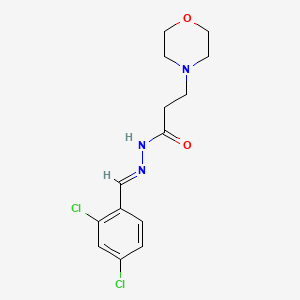
![3,4-dimethoxybenzaldehyde [3-allyl-5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5854838.png)
![methyl 4-{[3-(4-methylphenyl)acryloyl]amino}benzoate](/img/structure/B5854861.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)nicotinamide](/img/structure/B5854866.png)
![1-ethyl-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B5854874.png)
![4-chloro-1-methyl-N-[4-(1-piperidinylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5854880.png)
![5-[(3,5-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5854886.png)
